Benz(l)aceanthrylene

Description

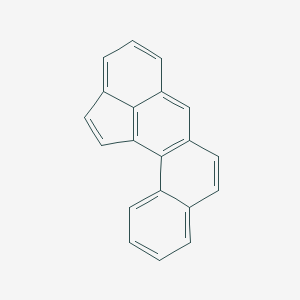

Benz[l]aceanthrylene (CAS No. 202-33-5) is a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH) characterized by a fused five-membered cyclopenta ring attached to a benz[a]anthracene backbone at the C11-C12 positions . It exhibits distinct structural features, including steric crowding in its bay region, which influences its metabolic activation and reactivity . Physically, it forms orange plates from hexane, with a melting point of 170–171°C . Benz[l]aceanthrylene is a potent mutagen and carcinogen, classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent (possibly carcinogenic to humans) due to its ability to induce DNA damage, chromosomal mutations, and morphological cell transformations in mammalian systems .

Properties

IUPAC Name |

pentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),3,5,7,9,12,14,16,18-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-7-17-13(4-1)8-9-16-12-15-6-3-5-14-10-11-18(19(14)15)20(16)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRHCNSZHYPRNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C5C(=CC=CC5=C3)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175330 | |

| Record name | Benz(l)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211-91-6 | |

| Record name | Benz[l]aceanthrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benz(l)aceanthrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000211916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(l)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZ(L)ACEANTHRYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GXM6N8UIH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Precursor Design and Reaction Conditions

Phenanthrene derivatives substituted with acetylene or ethylene moieties undergo cyclization at 400–600°C in an inert atmosphere (e.g., nitrogen or argon). Catalysts such as palladium(II) acetate or platinum on carbon (5–10 wt%) enhance reaction efficiency by facilitating C–C bond formation.

Table 1: Cyclization Parameters and Yields

| Precursor | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| 1-Ethynylphenanthrene | 550 | Pd(OAc)₂ | 62 |

| 1-Vinylphenanthrene | 500 | Pt/C | 58 |

| 1-(Prop-1-en-1-yl)phenanthrene | 480 | None | 41 |

Mechanistic Insights

Density functional theory (DFT) calculations reveal that cyclization proceeds via a concerted-hydride shift , followed by 6π-electrocyclic ring closure (activation energy: 238 kJ/mol ). Steric hindrance from the bay region slows reaction kinetics, necessitating prolonged heating (8–12 hours).

Diels-Alder Cycloaddition Approaches

An alternative route employs Diels-Alder reactions between naphthocyclopentadienes and dienophiles like maleic anhydride:

Reaction Optimization

Optimal conditions involve refluxing in dry toluene with Lewis acids (e.g., AlCl₃) to stabilize the transition state. The dienophile’s electron-deficient character drives regioselectivity, favoring the formation of the cis-fused cyclopenta ring .

Table 2: Diels-Alder Reaction Outcomes

| Dienophile | Lewis Acid | Time (h) | Yield (%) |

|---|---|---|---|

| Maleic Anhydride | AlCl₃ | 24 | 67 |

| Tetracyanoethylene | BF₃·Et₂O | 18 | 73 |

| Dimethyl Acetylenedicarboxylate | None | 36 | 55 |

Post-Reaction Modifications

The initial adduct undergoes aromatization via dehydrogenation with chloranil or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), achieving full conjugation in 85–92% yield.

Photochemical Synthesis

Ultraviolet (UV) light-induced photocyclization offers a lower-temperature alternative:

Light-Driven Cyclization

Irradiating 1,2-di(1-naphthyl)ethylene in degassed acetonitrile at 254 nm generates this compound through a triplet excited state intermediate . Quantum yield measurements (Φ = 0.18) indicate moderate efficiency, with byproducts including benzo[j]fluoranthene (12–15%).

Table 3: Photochemical Reaction Variables

| Solvent | Light Source (nm) | Additive | Yield (%) |

|---|---|---|---|

| Acetonitrile | 254 | None | 48 |

| Tetrahydrofuran | 300 | I₂ (0.1 M) | 56 |

| Benzene | 254 | Anthracene | 39 |

Limitations

Scalability issues arise from prolonged irradiation times (72+ hours) and competing side reactions.

Catalytic Dehydrogenation of Dihydro Precursors

Partially saturated intermediates like 1,2-dihydrothis compound are oxidized to the fully aromatic compound using Pd/C or sulfur at elevated temperatures:

Key Reaction:

Computational Modeling for Pathway Optimization

Recent advances leverage machine learning (ML) to predict optimal synthesis conditions:

Scientific Research Applications

Chemical Research

Model Compound for PAHs:

Benz(l)aceanthrylene serves as a crucial model compound for studying the behavior of polycyclic aromatic hydrocarbons. Its structure allows researchers to investigate the reactivity and interactions of PAHs with various reagents, providing insights into their chemical properties and potential applications in material science.

Synthesis Studies:

The synthesis of B[l]A typically involves cyclization reactions of phenanthrene derivatives, often requiring high temperatures and specific catalysts such as palladium or platinum complexes. This synthetic route is significant for developing new materials and understanding reaction mechanisms in organic chemistry.

Biological Research

Genotoxicity Studies:

Research has demonstrated that B[l]A exhibits genotoxic properties, particularly in its ability to form DNA adducts. Studies using the L5178Y/TK+/- mouse lymphoma assay have shown that B[l]A induces sister chromatid exchanges (SCEs) and other genetic alterations, indicating its potential as a mutagen .

Carcinogenic Potential:

B[l]A has been tested for its carcinogenicity through various bioassays. In dermal initiation-promotion studies in mice, it was identified as a tumor initiator, highlighting its relevance in cancer research. This is particularly important as it allows for comparisons with other known carcinogens like benzo[a]pyrene (B[a]P), establishing a framework for understanding the mechanisms of PAH-induced carcinogenesis .

Medical Applications

Toxicological Insights:

Studies have focused on B[l]A's role as a xenobiotic and its toxicological impacts on living organisms. Its interactions with biological macromolecules, particularly DNA, raise concerns about its potential health risks, making it a subject of interest in toxicology and public health research .

Environmental Science

Pollution Monitoring:

Although not widely utilized industrially, B[l]A serves as a reference compound in environmental monitoring and pollution studies. Its presence in air pollution has been linked to carcinogenic effects, emphasizing the need for monitoring PAHs in environmental samples to assess public health risks .

Case Studies

-

Genotoxic Effects in Mice:

A study evaluated the genotoxicity of B[l]A using mouse peripheral blood lymphocytes (PBL). The results indicated significant cytotoxic effects and an increase in SCE frequency compared to control groups, underscoring its potential as a harmful environmental contaminant . -

Carcinogenic Assessment:

In a dermal initiation-promotion experiment with mice, B[l]A was found to initiate tumor formation effectively. This study contributes to understanding how exposure to certain PAHs can lead to skin cancers and emphasizes the importance of monitoring these compounds in occupational settings .

Mechanism of Action

Benz(l)aceanthrylene exerts its effects primarily through interactions with cellular macromolecules. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound undergoes metabolic activation to form reactive intermediates, such as epoxides and diol-epoxides, which can bind to DNA and proteins, disrupting normal cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Differences

Benz[l]aceanthrylene is part of a family of cyclopenta-fused PAHs, including benz[j]aceanthrylene, benz[e]aceanthrylene, and cyclopenta[cd]pyrene. Key distinctions arise from the position of the cyclopenta ring and steric effects:

Benz[l]aceanthrylene’s steric hindrance in the bay region reduces the energy gap between epoxide ring-opening pathways (bay-region vs. cyclopenta-ring), unlike its isomers, which favor cyclopenta-ring activation .

Metabolic Activation Pathways

Metabolic activation mechanisms differ significantly among cyclopenta-PAHs:

Benz[j]aceanthrylene’s bay-region diol epoxide is directly mutagenic in Salmonella typhimurium TA98, whereas benz[l]aceanthrylene requires metabolic activation (e.g., via Aroclor 1254-induced rat liver microsomes) to exhibit genotoxicity .

Relative Potency Factors (RPFs) and Environmental Impact

RPFs quantify carcinogenic potency relative to benzo[a]pyrene (BaP, RPF = 1):

Benz[j]aceanthrylene’s exceptionally high RPF (60× BaP) makes it a critical risk factor in air pollution, though its environmental levels are lower than BaP . Benz[l]aceanthrylene’s RPF remains unquantified due to analytical challenges in detection .

Research Findings and Implications

- Mutagenicity : Benz[j]aceanthrylene induces 12.5–33.3× more DNA damage (γH2AX, pChk1 markers) than BaP in HepG2 cells, while benz[l]aceanthrylene primarily causes chromosomal aberrations in mouse lymphoma cells .

- Carcinogenicity: Benz[j]aceanthrylene achieves 100% tumor incidence in SENCAR mice at 400 µg, whereas benz[l]aceanthrylene shows weaker tumorigenicity in C3H mice .

- Analytical Challenges : Co-elution with isomers (e.g., benz[e]aceanthrylene) complicates GC/MS quantification, necessitating advanced techniques like LC-GC/MS .

Biological Activity

Benz(l)aceanthrylene (B[l]A) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly in terms of genotoxicity and carcinogenic potential. This article provides a comprehensive overview of the biological activity of B[l]A, including data tables, case studies, and detailed research findings.

Structure and Properties

This compound is characterized by a complex structure consisting of multiple fused aromatic rings. Its chemical formula is , and it exhibits notable physical properties, including a melting point of approximately 123 °C. The compound exists in both fully aromatic and dihydro forms, with the latter indicating the presence of additional hydrogen atoms which can influence its reactivity and biological interactions.

In Vitro Studies

Research evaluating the genotoxicity of B[l]A has utilized various assays to assess its mutagenic potential. In vitro studies using the L5178Y/TK+/- mouse lymphoma assay indicated that B[l]A is mutagenic, producing both small and large colony mutants, which suggests clastogenic properties . The compound was found to be slightly less mutagenic than benzo[a]pyrene (B[a]P), another well-known PAH.

In Vivo Studies

In vivo assessments using mouse peripheral blood lymphocyte cultures demonstrated that B[l]A not only exhibited cytotoxic effects but also significantly elevated sister chromatid exchange (SCE) frequencies compared to B[a]P. This indicates that B[l]A possesses a strong potential for inducing chromosomal damage in living organisms .

Tumor Initiation Activity

This compound has been evaluated for its tumor-initiating activity in animal models. In studies conducted on SENCAR mice, B[l]A was shown to induce papilloma formation at doses ranging from 50 to 1000 nmol/mouse. Notably, it was found to be approximately four times more active than B[a]P in initiating skin tumors, highlighting its significant carcinogenic potential .

Comparative Analysis with Other PAHs

To contextualize the biological activity of B[l]A, it is essential to compare it with other PAHs. The following table summarizes key characteristics and biological activities of selected PAHs:

| Compound Name | Structure Characteristics | Carcinogenic Potential | Tumor Initiation Activity |

|---|---|---|---|

| This compound | Cyclopenta-fused | High | Very High |

| Benzo[a]pyrene | Five fused rings | High | High |

| Benz[e]aceanthrylene | Cyclopenta-fused | Moderate | Moderate |

| Dibenzo[a,h]anthracene | Multiple fused rings | Very High | Very High |

The mechanisms through which B[l]A exerts its biological effects are multifaceted. It has been shown to bind to DNA, leading to mutagenic effects that can contribute to carcinogenesis. The binding affinity of B[l]A to DNA suggests that it may form DNA adducts, which are critical intermediates in the initiation of cancer. Additionally, metabolic activation pathways have been implicated in enhancing its genotoxicity.

Case Studies and Research Findings

Several studies have focused on the biological implications of B[l]A exposure:

- Mouse Skin Tumor Study : A study demonstrated that both male and female SENCAR mice developed skin tumors upon exposure to B[l]A, with significant differences in tumor initiation rates compared to other PAHs .

- Genotoxicity Assessment : In a comparative analysis with B[a]P, B[l]A showed distinct patterns of cytotoxicity and mutagenicity, indicating unique mechanisms at play that warrant further investigation into non-genotoxic pathways contributing to its carcinogenicity .

- Environmental Impact : Given its potency as a carcinogen, B[l]A's presence in environmental matrices raises concerns regarding air pollution and public health implications, particularly in urban areas where PAHs are prevalent due to combustion processes .

Chemical Reactions Analysis

Thermal Rearrangement Reactions

Benz(l)aceanthrylene undergoes thermal isomerization at elevated temperatures (900–1,000°C), predominantly forming benzo[j]fluoranthene (C₂₀H₁₂) via sequential ring contraction and expansion processes . Key mechanisms include:

-

Hydrogen 1,2-shifts : Facilitate structural reorganization with a reaction barrier of 356.6 kJ/mol at the B97D3/6-311++G(d,p) computational level .

-

Carbon 1,2-shifts : Higher energy barrier (393.6 kJ/mol ) compared to hydrogen shifts, making them less favorable under flame conditions .

Theoretical studies indicate that steric hindrance from fused rings and thermodynamic stability drive selectivity toward benzo[j]fluoranthene over alternative products like benz[j]aceanthrylene .

Electrophilic Substitution Reactions

As a PAH, this compound participates in electrophilic aromatic substitution (EAS) reactions, though steric hindrance limits reactivity at certain positions:

| Reaction Type | Conditions | Primary Products | Key Features |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 25–50°C | Nitro derivatives | Substitution occurs at electron-rich positions (e.g., bay regions). |

| Sulfonation | H₂SO₄, SO₃, 80–100°C | Sulfonic acid derivatives | Enhanced solubility in polar solvents. |

| Halogenation | Cl₂/Br₂, FeCl₃ catalyst | Halo-derivatives | Preferential halogenation at less hindered sites. |

Oxidation and Metabolic Activation

Oxidation pathways are critical for both environmental degradation and biological activity:

-

Epoxidation : Metabolic activation by cytochrome P450 enzymes forms diol epoxides , which bind to DNA and induce mutagenicity .

-

Quinone Formation : Atmospheric oxidation yields ortho-quinones , implicated in redox cycling and oxidative stress .

Comparative Mutagenicity (SENCAR mouse assay):

| Compound | Tumor-Initiating Activity (relative to B[a]P) |

|---|---|

| This compound | 4× higher |

| Benz[e]aceanthrylene | Equivalent |

| Benzo[a]pyrene (B[a]P) | 1× (reference) |

Cycloaddition Reactions

This compound engages in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming cyclohexene-fused adducts . These reactions are temperature-dependent and favor electron-deficient dienophiles due to the PAH’s electron-rich aromatic system.

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations (B97D3/6-311++G(3df,2p)) reveal:

-

Activation Energies : Hydrogen shifts require ~356 kJ/mol , while carbon shifts demand ~394 kJ/mol .

-

Thermodynamic Stability : Benzo[j]fluoranthene is 28.5 kJ/mol more stable than this compound at 0 K .

Environmental and Biological Implications

-

Combustion Byproduct : Forms during incomplete combustion of organic materials, contributing to air pollution .

-

Genotoxicity : Induces sister chromatid exchanges (SCEs) in mouse lymphocytes at lower doses than B[a]P .

This reactivity profile underscores this compound’s significance in environmental chemistry and carcinogenesis research. Further studies are needed to elucidate its interaction with atmospheric oxidants and metabolic enzymes.

Q & A

Q. What analytical methods are recommended for detecting and quantifying Benz[l]aceanthrylene in environmental samples, such as air particulate matter?

Benz[l]aceanthrylene can be detected using liquid chromatography-gas chromatography/mass spectrometry (LC-GC/MS) . This method enables quantification at picogram-per-cubic-meter levels, as demonstrated in urban air samples from Stockholm and Limeira, where concentrations ranged from 1.57–30.2 pg/m³. Calibration standards must account for matrix effects, and internal standards (e.g., deuterated analogs) should be used to improve accuracy. Validation via spike-recovery experiments is critical due to low environmental concentrations .

Q. What experimental models are suitable for assessing the genotoxic potential of Benz[l]aceanthrylene in vitro?

HepG2 cells are a robust model for evaluating DNA damage responses. Key endpoints include:

- Cell viability assays (e.g., MTT or ATP-based luminescence) to determine IC₅₀ values.

- DNA damage markers : γH2AX foci quantification (indicative of double-strand breaks) and phosphorylation of checkpoint kinases (pChk1) via Western blot.

- Cell cycle arrest : Flow cytometry to detect p53/p21-mediated G1/S arrest. Benz[l]aceanthrylene exhibits 12.5–33.3-fold higher potency than benzo[a]pyrene in inducing these effects at equimolar concentrations .

Advanced Research Questions

Q. How do metabolic activation pathways of Benz[l]aceanthrylene contribute to its mutagenicity, and how can conflicting data on these pathways be resolved?

Benz[l]aceanthrylene is metabolized via cyclopenta-ring oxidation and diol epoxide formation :

- Cyclopenta-ring oxidation : Rat liver microsomes produce benz[l]aceanthrylene-1,2-oxide , a genotoxic metabolite that forms DNA adducts in bacterial (e.g., S. typhimurium TA98) and mammalian systems (e.g., V79 cells) .

- Diol epoxide pathway : Mouse embryo fibroblasts metabolize Benz[l]aceanthrylene to 7,8-diol and 4,5-diol derivatives, with the former being predominant (45% of total metabolites). Discrepancies in pathway dominance may arise from species-specific CYP enzyme expression (e.g., CYP1B1 in mice) or induction methods (Aroclor 1254 vs. phenobarbital) . To resolve contradictions, comparative studies using isotope-labeled metabolites and knockout cell lines (e.g., CYP1B1-deficient models) are recommended.

Q. What in vivo models and dosing strategies are optimal for evaluating the tumorigenic potential of Benz[l]aceanthrylene?

- Dermal initiation-promotion (mouse) : Apply 40–400 µg Benz[l]aceanthrylene in acetone, followed by TPA (2 µg twice weekly for 21 weeks). This model showed 100% skin papilloma incidence in SENCAR mice, compared to 5% in TPA-only controls .

- Intraperitoneal injection (A/J mice) : Administer 20–100 mg/kg BW in tricaprylin. Lung tumor multiplicity increased from 0.85 (controls) to 97.6 tumors/mouse at 100 mg/kg, with 100% incidence . Dose selection should prioritize sub-chronic exposure regimens to mimic environmental relevance while avoiding acute toxicity.

Q. How can researchers address variability in apoptotic responses to Benz[l]aceanthrylene across cell types?

Benz[l]aceanthrylene induces apoptosis in mouse hepatoma Hepa1c1c7 cells via caspase-3 activation, PARP cleavage, and p53 accumulation. However, no apoptosis was observed in primary rat lung cells (Clara cells, alveolar macrophages). This discrepancy may stem from differences in:

- DNA repair capacity : Tumor cells often have impaired repair mechanisms.

- Metabolic competence : Primary cells may lack enzymes required for bioactivation. Co-culture systems with hepatocyte-derived S9 fractions or transgenic models expressing human CYPs can standardize metabolic activation .

Methodological Considerations for Data Analysis

Q. What strategies are effective for analyzing DNA adducts formed by Benz[l]aceanthrylene metabolites?

- ³²P-postlabeling : Detect adducts in tissues (e.g., mouse lung) after exposure.

- Mass spectrometry : LC-MS/MS with MRM transitions to identify adducts like anti-Benz[l]aceanthrylene-1,2-oxide-dG.

- Comparative genomic hybridization : Assess chromosomal aberrations in L5178Y/TK⁺/⁻ cells . Adduct profiles should be cross-validated using synthetic metabolite standards and DNA repair-deficient cell lines .

Q. How should researchers design studies to reconcile conflicting potency estimates of Benz[l]aceanthrylene in cancer risk assessments?

- Dose-response modeling : Use benchmark dose (BMD) analysis for γH2AX and pChk1 data, comparing slopes to benzo[a]pyrene.

- Relative potency factors (RPFs) : Calculate RPFs based on tumor incidence in parallel bioassays (e.g., 12.5–33.3-fold higher potency for DNA damage markers) .

- Probabilistic risk assessment : Incorporate variability in metabolic activation and adduct repair rates using Monte Carlo simulations.

Tables for Key Experimental Data

| Endpoint | Benz[l]aceanthrylene | Benzo[a]pyrene | Reference |

|---|---|---|---|

| LC₅₀ in HepG2 (µM) | 0.12 | 1.5 | |

| γH2AX induction (fold) | 33.3 | 1.0 | |

| Lung tumors/mouse (100 mg/kg) | 97.6 | 12.4 |

| Metabolite | Relative Abundance (%) | Cell Type |

|---|---|---|

| 7,8-diol | 45 | C3H10T½CL8 fibroblasts |

| 1,2-diol | 5 | Rat liver microsomes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.